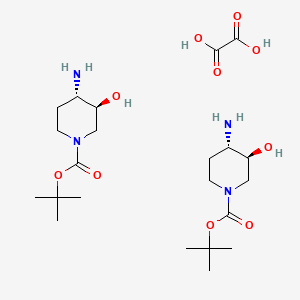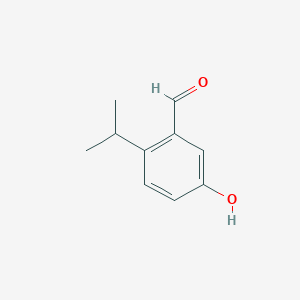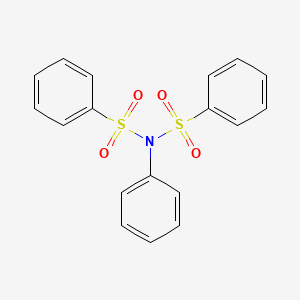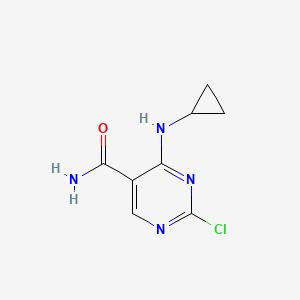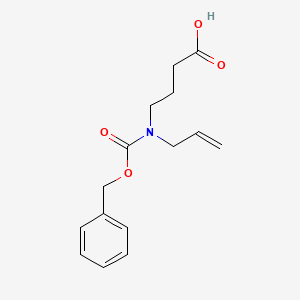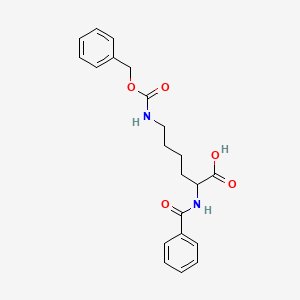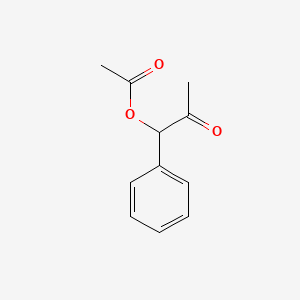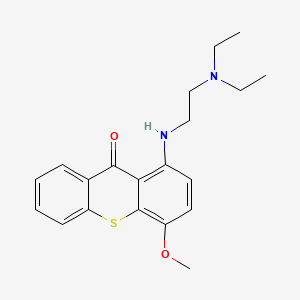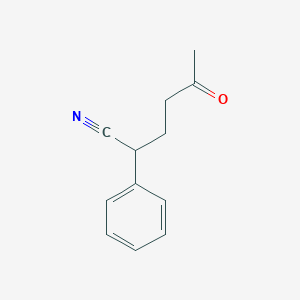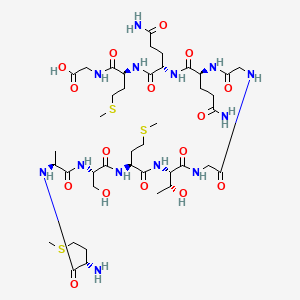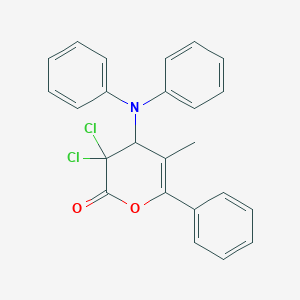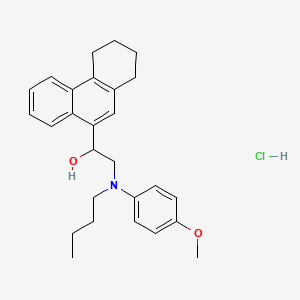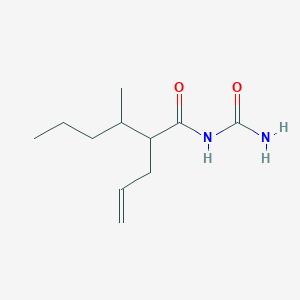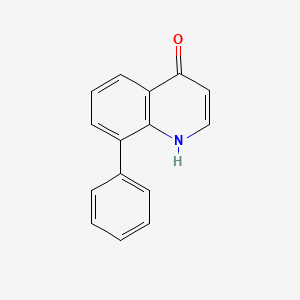
8-Phenylquinolin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a phenyl group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenylquinolin-4(1h)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Phenylquinolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2 and 4 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Quinolin-4-one derivatives.
Reduction: 8-Phenylquinolin-4-amine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
8-Phenylquinolin-4(1h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Phenylquinolin-4(1h)-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial DNA gyrase, while its anticancer effects might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Quinolin-4-one: Lacks the phenyl group at the 8th position.
8-Methylquinolin-4(1h)-one: Has a methyl group instead of a phenyl group at the 8th position.
8-Phenylquinoline: Lacks the carbonyl group at the 4th position.
Uniqueness: 8-Phenylquinolin-4(1h)-one is unique due to the presence of both the phenyl group at the 8th position and the carbonyl group at the 4th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
92724-47-5 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
8-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11NO/c17-14-9-10-16-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11/h1-10H,(H,16,17) |
InChI Key |
WVJYDVLLMGZLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


